molecular formula C14H16N6S2 B1425590 4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine CAS No. 1359873-35-0

4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine

Cat. No. B1425590
CAS RN: 1359873-35-0
M. Wt: 332.5 g/mol
InChI Key: QOGDOJHPYGQHKV-UHFFFAOYSA-N
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Description

4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine (hereafter referred to as compound X) is an organic compound that has been investigated for its potential applications in drug research. It is a heterocyclic compound containing both nitrogen and sulfur atoms, and its structure is composed of two 6-membered rings connected by a nitrogen-sulfur bond. Compound X has been studied for its potential as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Antibacterial Activity

The structural analogs of the compound, which include piperazine and thiadiazole moieties, have been studied for their antibacterial properties. These compounds have shown activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus . The presence of the piperazine ring, in particular, has been associated with significant antibacterial potential.

Antifungal Activity

Similar to its antibacterial applications, the compound’s derivatives can also be explored for antifungal activity. Piperazine derivatives are known to exhibit antifungal properties, which could be leveraged in the development of new antifungal agents .

Antimicrobial Activity

The compound’s potential for antimicrobial activity extends beyond just antibacterial and antifungal properties. It could be part of a broader spectrum of antimicrobial research, targeting various microorganisms .

Pharmacokinetic Profile Improvement

Modifications to the compound’s structure, such as the addition of multi-ring substituents, could significantly alter its physicochemical properties. This can lead to improved pharmacokinetic profiles, better bacterial cell penetrability, and possibly enhanced activity against antibiotic-resistant strains .

Derivatization Reagent

The compound and its derivatives could serve as derivatization reagents for carboxyl groups on peptides. This application is particularly useful in spectrophotometric analysis, such as during the study of phosphopeptides .

Apoptosis Induction in Cancer Research

In cancer research, certain derivatives of the compound have been shown to induce apoptosis in cancer cells. This is a critical mechanism for the potential treatment of cancer, as it involves the programmed death of cancerous cells .

properties

IUPAC Name

6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6S2/c1-2-10-7-11-12(15-8-16-13(11)22-10)19-3-5-20(6-4-19)14-18-17-9-21-14/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGDOJHPYGQHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NN=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine

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